4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid
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Overview
Description
4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a formyl and methoxy-substituted phenoxy group through a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid typically involves the reaction of 2-formyl-6-methoxyphenol with 4-(chloromethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic chloride, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-((2-Carboxy-6-methoxyphenoxy)methyl)benzoic acid.
Reduction: 4-((2-Hydroxymethyl-6-methoxyphenoxy)methyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-((2-Formylphenoxy)methyl)benzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-((2-Hydroxy-6-methoxyphenoxy)methyl)benzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different biological activities.
4-((2-Methoxyphenoxy)methyl)benzoic acid: Lacks the formyl group, affecting its ability to form covalent bonds with proteins.
Uniqueness
4-((2-Formyl-6-methoxyphenoxy)methyl)benzoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific research fields .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[(2-formyl-6-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-14-4-2-3-13(9-17)15(14)21-10-11-5-7-12(8-6-11)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
YYVPVLYGFRSJRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
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